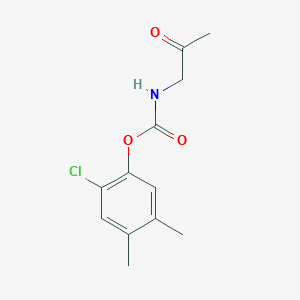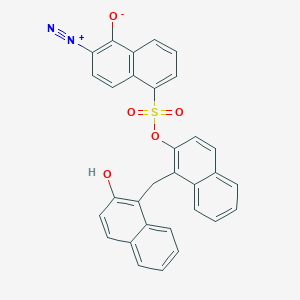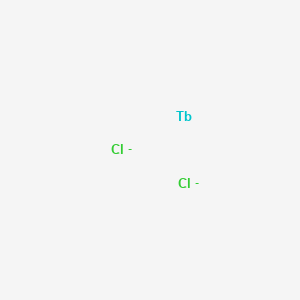
Terbium;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium dichloride, also known as terbium(III) chloride, is a chemical compound with the formula TbCl₃. It is a white, hygroscopic powder that is soluble in water. Terbium dichloride is a member of the lanthanide series and exhibits unique properties that make it valuable in various scientific and industrial applications .
Synthetic Routes and Reaction Conditions:
Direct Reaction: Terbium dichloride can be synthesized by the direct reaction of terbium metal with chlorine gas. The reaction is typically carried out at elevated temperatures: [ 2 \text{Tb} + 3 \text{Cl}_2 \rightarrow 2 \text{TbCl}_3 ]
Reaction with Hydrochloric Acid: Another method involves reacting terbium(III) oxide with hydrochloric acid to produce terbium dichloride and water: [ \text{Tb}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{TbCl}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods:
- The industrial production of terbium dichloride often involves the reduction of terbium oxide using hydrogen gas, followed by chlorination. This method ensures high purity and yield .
Types of Reactions:
Oxidation: Terbium dichloride can undergo oxidation to form terbium(IV) oxide: [ 4 \text{TbCl}_3 + 3 \text{O}_2 \rightarrow 2 \text{Tb}_2\text{O}_3 + 6 \text{Cl}_2 ]
Reduction: It can be reduced back to terbium metal using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Oxidation: Terbium(IV) oxide.
Reduction: Terbium metal.
Chemistry:
- Terbium dichloride is used as a precursor for the synthesis of other terbium compounds, including terbium oxide and terbium fluoride .
Biology and Medicine:
- Terbium isotopes, derived from terbium dichloride, are used in nuclear medicine for diagnostic imaging and targeted radiotherapy .
Industry:
Mechanism of Action
The mechanism of action of terbium dichloride in its applications is primarily based on its ability to emit green fluorescence when exposed to ultraviolet light. This property is utilized in various optical and electronic devices. In nuclear medicine, terbium isotopes emit radiation that can be detected by imaging equipment, allowing for precise diagnostic and therapeutic applications .
Comparison with Similar Compounds
- Gadolinium(III) chloride (GdCl₃)
- Dysprosium(III) chloride (DyCl₃)
Comparison:
- Fluorescence: Terbium dichloride is unique in its strong green fluorescence, which is more intense compared to gadolinium and dysprosium compounds .
- Applications: While gadolinium and dysprosium chlorides are also used in various industrial and medical applications, terbium dichloride’s specific use in green phosphors and specialty lasers sets it apart .
Terbium dichloride’s unique properties and versatile applications make it a valuable compound in both scientific research and industrial processes.
Properties
Molecular Formula |
Cl2Tb-2 |
|---|---|
Molecular Weight |
229.83 g/mol |
IUPAC Name |
terbium;dichloride |
InChI |
InChI=1S/2ClH.Tb/h2*1H;/p-2 |
InChI Key |
XIGRZYPPDXAWLI-UHFFFAOYSA-L |
Canonical SMILES |
[Cl-].[Cl-].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


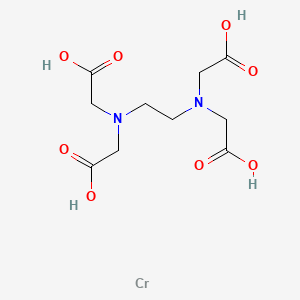
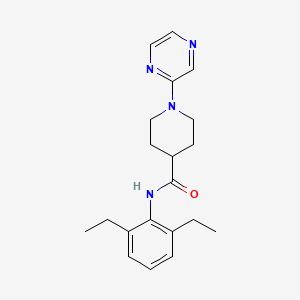
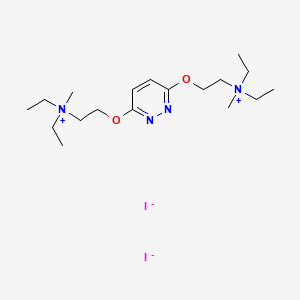
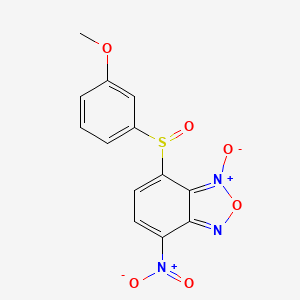

![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
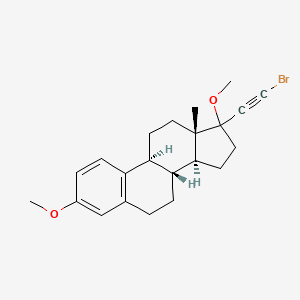
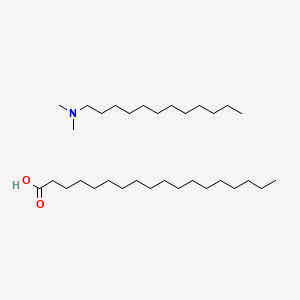


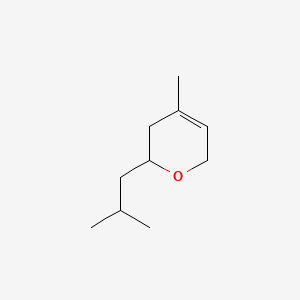
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
